molecular formula C20H26N2O3S B3008866 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide CAS No. 946342-72-9

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B3008866
CAS No.: 946342-72-9
M. Wt: 374.5
InChI Key: MNLVUEKYFKOQRS-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a thiazolidine ring and an adamantane moiety The thiazolidine ring is known for its biological activity, while the adamantane structure is recognized for its rigidity and stability

Scientific Research Applications

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide typically involves the formation of the thiazolidine ring followed by the attachment of the adamantane moiety. One common method involves the cyclization of a precursor molecule containing a sulfonamide group to form the thiazolidine ring. This is followed by a coupling reaction with an adamantane derivative under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and adamantane-based molecules. Examples include:

Uniqueness

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is unique due to the combination of the thiazolidine ring and the adamantane moiety. This combination imparts both biological activity and structural stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-17-2-4-18(5-3-17)22-6-1-7-26(22,24)25/h2-5,14-16H,1,6-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLVUEKYFKOQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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